Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate

Coordination chemistry Ligand design Metal complex architecture

Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate (CAS 1214383-60-4) addresses the need for a non-chelating bipyridine core. Its 2,4'-connectivity blocks metal sequestration, enabling clean multimetallic assemblies and reliable biological assays. Key advantages: • 78% yield in Suzuki couplings (vs. 0% for H analog) for library synthesis. • Reactive Cl handle for cross-coupling; logP ~2.4 for cellular permeability. Supplied in stock with ambient shipping.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
Cat. No. B7837687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-[2,4'-bipyridine]-4-carboxylate
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC(=C1)Cl)C2=CC=NC=C2
InChIInChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-10(15-11(13)7-9)8-2-4-14-5-3-8/h2-7H,1H3
InChIKeyLFUKGKJUFSHVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Chloro-[2,4'-bipyridine]-4-carboxylate: A Functionalized 2,4'-Bipyridine Building Block for Precision Synthesis


Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate (CAS 1214383-60-4) is a heterocyclic small molecule built on the unsymmetrical 2,4'-bipyridine scaffold, bearing a chlorine atom at the 6-position and a methyl ester at the 4-position of the pyridine ring . The 2,4'-bipyridine core distinguishes it from the more common 2,2'-bipyridine isomers by preventing chelating bidentate coordination to a single metal centre, a property that directly impacts its utility in coordination chemistry and catalysis [1].

1
Coordination Mode
Non-chelating 2,4'-bipyridine core supports monodentate or bridging ligand roles, enabling multimetallic architecture studies.
2
Synthetic Handle
6-Chloro substituent allows SNAr and cross-coupling diversification for late-stage functionalization workflows.
3
Physicochemical Profile
Methyl ester provides organic solvent compatibility and may support cell-based assay permeability requirements.

Why Methyl 6-Chloro-[2,4'-bipyridine]-4-carboxylate Cannot Be Replaced by Common Bipyridine Analogs


The 2,4'-bipyridine framework of the target compound cannot serve as a chelating bidentate ligand, unlike the widely used 2,2'-bipyridine, because its two nitrogen atoms are positioned asymmetrically and are incapable of simultaneously donating to a single metal center [1]. This fundamental difference in coordination behaviour means that substituting a 2,2'-bipyridine analog will yield entirely different metal complex architectures and reactivity profiles, making generic replacement non-viable for applications that rely on specific geometric or electronic properties of the ligand sphere [2].

Attribute
This compound (2,4'-bipyridine core)
Common 2,2'-bipyridine analogs
Coordination behaviour
Monodentate or bridging only; cannot chelate a single metal
Strong bidentate chelator; formation constants log K > 4 for first-row metals
Resulting complex topology
Linear or extended multimetallic frameworks
Octahedral or square-planar mononuclear chelates
Synthetic versatility
Chlorine handle enables direct cross-coupling (reported 78% model yield)
No equivalent leaving group; requires pre-functionalization
Generic 2,2'-bipyridine replacement will alter coordination geometry, complex stability, and downstream reactivity. Verify metal–ligand architecture and coupling strategy before substitution.

Quantitative Differentiation Evidence for Methyl 6-Chloro-[2,4'-bipyridine]-4-carboxylate Versus Closest Analogs


Chelation Capability: 2,4'-Bipyridine Core Prevents Metal Chelation, Diverging from 2,2'-Isomers

Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate is built on a 2,4'-bipyridine scaffold that, unlike 2,2'-bipyridine, cannot act as a chelating bidentate ligand because its two nitrogen donors are located at positions 2 and 4' in an unsymmetrical arrangement that precludes simultaneous binding to a single metal centre [1]. In contrast, 2,2'-bipyridine chelates most transition metals with formation constants (log K) typically ranging from 4.0 to 7.0 for first-row metals [2]. This structural distinction forces the 2,4'-bipyridine core to function either as a monodentate ligand or as a bridging linker in multimetallic assemblies, directly influencing the nuclearity and topology of the resulting complexes [1].

Chelation Capability
Class-level inference
Target: No chelating bidentate mode (monodentate/bridging only)
2,2'-Bipyridine: Chelation present (log K 4.0–7.0)
The unsymmetrical N positions prevent simultaneous metal binding, enabling distinct multimetallic architectures.
Data to verify; based on structural principles. Coordination behavior confirmed in Ru(II)/Pt(II) systems.
Coordination chemistry Ligand design Metal complex architecture

Thermochemical Stability of the 2,4'-Bipyridine Core Versus 2,2'- and 4,4'-Isomers

Experimental thermochemical measurements place the gas-phase enthalpy of formation (ΔfH°298) of 2,4'-bipyridine at 284.2 ± 2.7 kJ·mol⁻¹, which is significantly higher than that of 2,2'-bipyridine (267.9 ± 3.0 kJ·mol⁻¹) [1]. This 16.3 kJ·mol⁻¹ difference indicates a weaker thermodynamic driving force for complexation and may correlate with altered ligand exchange kinetics in metal-mediated reactions [1]. The target compound, bearing the same 2,4'-bipyridine core, inherits this stability profile.

Thermochemical Stability
Class-level inference
ΔfH°₂₉₈ = 284.2 ± 2.7 kJ·mol⁻¹
+16.3 kJ·mol⁻¹ vs. 2,2'-bipyridine
Higher endothermic enthalpy implies weaker spontaneous complexation tendency, supporting controlled metalation.
Experimental bomb calorimetry; core property inherited by the ester derivative. Source review recommended.
Thermochemistry Stability Molecular energetics

Electrophilic Reactivity of the 6-Chloro Substituent Enables Selective Functionalization

The chlorine atom at the 6-position of the target compound is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a synthetic handle that is absent in the non-chlorinated analog Methyl [2,4'-bipyridine]-4-carboxylate [1]. In a representative Suzuki coupling, the 6-chloro-substrate achieved a yield of 78% under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), compared to 0% conversion for the non-chlorinated analog [1]. This reactivity advantage is critical for late-stage diversification.

Suzuki Coupling Reactivity
Cross-study comparable
6-Chloro derivative: 78% yield
Non-chlorinated analog: 0% conversion
Chlorine enables direct diversification; non-functionalized bipyridine cannot participate in cross-coupling.
Model reaction: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h. Reported conditions.
Synthetic chemistry Cross-coupling Nucleophilic aromatic substitution

Lipophilicity Modulation by the Methyl Ester Relative to the Free Carboxylic Acid

The methyl ester of the target compound is expected to exhibit higher lipophilicity (estimated logP ≈ 2.4) compared to the free acid 6-Chloro-[2,4'-bipyridine]-4-carboxylic acid (estimated logP ≈ 1.2) [1]. This difference in logP can influence membrane permeability and solubility, making the ester form preferable for applications requiring passive cellular uptake or organic solvent compatibility [1]. Quantitative data are based on in silico predictions using the AlogPS 2.1 algorithm and are supported by experimental logP determination for related bipyridine esters [1].

Lipophilicity (logP)
Supporting evidence
Estimated logP = 2.4 ± 0.3
~1.2 log units above the free acid
Methyl ester form provides organic solvent compatibility and may support passive membrane permeation in cell-based assays.
In silico AlogPS 2.1 prediction; confirm experimentally for critical ADME applications.
Lipophilicity Drug-like properties ADME

Optimal Research and Industrial Application Scenarios for Methyl 6-Chloro-[2,4'-bipyridine]-4-carboxylate


Construction of Heterometallic Supramolecular Assemblies Using the Non-Chelating 2,4'-Bipyridine Bridge

The inability of the 2,4'-bipyridine core to chelate a single metal centre makes the target compound ideal for building multimetallic architectures in which the bipyridine unit acts as a bridging ligand between two different metal nodes [1]. Evidence from thermochemical data confirms the stability of the 2,4'-bipyridine framework under coordination conditions [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 6-Chloro Position

The 6-chloro substituent permits efficient Suzuki, Negishi, or Buchwald-Hartwig couplings, enabling the synthesis of highly functionalized bipyridine libraries for medicinal chemistry or materials science [1]. The superior reactivity of the 6-chloro substrate (78% yield in model Suzuki reaction) compared to the non-chlorinated analog (0% conversion) underscores its value as a diversification intermediate [1].

Enzymatic Inhibition Studies Requiring Non-Chelating Bipyridine Scaffolds

For biological targets where metal chelation is undesirable—such as certain kinase or phosphodiesterase enzymes—the non-chelating 2,4'-bipyridine core prevents accidental metal sequestration, improving assay interpretability [1]. The methyl ester form provides enhanced membrane permeability (estimated logP ≈ 2.4) for cell-based assays [2].

Covalent Fragment-Based Drug Discovery Using the Chlorine as a Reactive Warhead

The electrophilic chlorine atom can serve as a displaceable moiety for covalent inhibitor design, reacting with active-site cysteine or serine residues [1]. This strategy has been validated for related 6-chloropyridinyl derivatives showing dual antiviral and pro-apoptotic activities [2].

Application
Selection Property
Validation Focus
Heterometallic supramolecular architecture studies
Non-chelating 2,4'-bipyridine bridging mode
Coordination geometry and multimetallic topology
Late-stage diversification via cross-coupling
Electrophilic 6-chloro reactivity
Cross-coupling efficiency and functional group tolerance
Enzyme assay development requiring non-chelating scaffolds
Core avoids unintended metal sequestration; ester supports cell permeability context
Assay interpretability and metal-interference control
Covalent probe design studies
Chlorine as a displaceable reactive handle
Covalent modification specificity and target engagement context
Applications are research-oriented. Validate coordination behavior, coupling conditions, and biological assay relevance in your experimental system. Claims regarding antiviral or pro-apoptotic activity are outside the scope of RUO tool compound use.
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